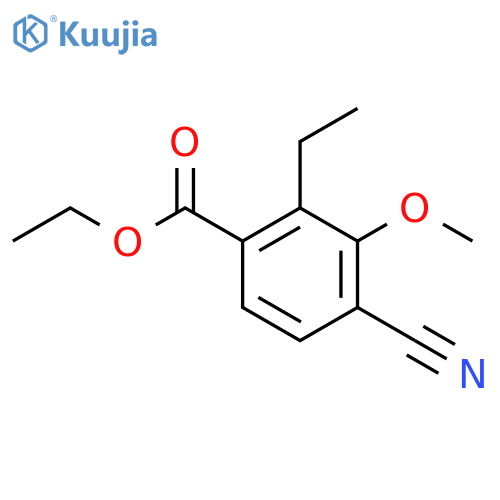

Cas no 1807259-61-5 (Ethyl 4-cyano-2-ethyl-3-methoxybenzoate)

Ethyl 4-cyano-2-ethyl-3-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyano-2-ethyl-3-methoxybenzoate

-

- インチ: 1S/C13H15NO3/c1-4-10-11(13(15)17-5-2)7-6-9(8-14)12(10)16-3/h6-7H,4-5H2,1-3H3

- InChIKey: MWXSZJXEJBXVFG-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C#N)C=CC(C(=O)OCC)=C1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 307

- トポロジー分子極性表面積: 59.3

- 疎水性パラメータ計算基準値(XlogP): 2.6

Ethyl 4-cyano-2-ethyl-3-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010002320-1g |

Ethyl 4-cyano-2-ethyl-3-methoxybenzoate |

1807259-61-5 | 97% | 1g |

1,460.20 USD | 2021-07-06 |

Ethyl 4-cyano-2-ethyl-3-methoxybenzoate 関連文献

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

Ethyl 4-cyano-2-ethyl-3-methoxybenzoateに関する追加情報

Ethyl 4-cyano-2-ethyl-3-methoxybenzoate (CAS No. 1807259-61-5): A Comprehensive Overview

Ethyl 4-cyano-2-ethyl-3-methoxybenzoate, identified by its CAS number 1807259-61-5, is a compound of significant interest in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a benzoate core with cyano, ethyl, and methoxy substituents, has garnered attention due to its potential applications in the development of novel therapeutic agents and agrochemicals. The structural complexity and functional diversity of this molecule make it a valuable scaffold for further chemical modifications and biological evaluations.

The< strong>Ethyl 4-cyano-2-ethyl-3-methoxybenzoate molecule exhibits a unique combination of electronic and steric properties that can be exploited in various chemical reactions. The cyano group (-CN) introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Additionally, the ethyl and methoxy groups contribute to the overall lipophilicity and electronic distribution, which are critical factors in drug design. These features make it an attractive candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled the prediction of the pharmacokinetic properties of< strong>Ethyl 4-cyano-2-ethyl-3-methoxybenzoate. Molecular docking studies have shown that this compound can interact with various biological receptors, suggesting potential applications in treating neurological disorders, inflammation, and metabolic diseases. The cyano group has been identified as a key pharmacophore, capable of forming hydrogen bonds with target proteins, while the methoxy group enhances binding affinity through hydrophobic interactions.

In vitro studies have demonstrated the bioactivity of< strong>Ethyl 4-cyano-2-ethyl-3-methoxybenzoate in several cellular models. Researchers have observed significant inhibitory effects on enzymes involved in inflammatory pathways, such as COX-2 and LOX. These findings align with the growing interest in developing anti-inflammatory agents with minimal side effects. Furthermore, preliminary toxicity assays have shown that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further clinical development.

The synthesis of< strong>Ethyl 4-cyano-2-ethyl-3-methoxybenzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and enantiopurity. These techniques not only enhance the efficiency of production but also allow for the introduction of additional functional groups, expanding the chemical space available for drug discovery.

The role of< strong>Ethyl 4-cyano-2-ethyl-3-methoxybenzoate in agrochemical research is also noteworthy. Its structural features make it a suitable precursor for developing novel pesticides and herbicides. The cyano group can be further modified to introduce bioactive moieties that target specific pests or plant pathogens. Additionally, the benzoate core provides stability against environmental degradation, ensuring prolonged efficacy in field applications.

Future research directions for< strong>Ethyl 4-cyano-2-ethyl-3-methoxybenzoate include exploring its derivatives for enhanced bioactivity and improved pharmacokinetic profiles. By leveraging structure-based drug design principles, scientists aim to optimize this compound for therapeutic use. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit human health.

The development of< strong>Ethyl 4-cyano-2-ethyl-3-methoxybenzoate as a lead compound underscores the importance of interdisciplinary research in pharmaceutical chemistry. By integrating knowledge from organic synthesis, computational modeling, and biological assays, researchers can accelerate the discovery of novel therapeutic agents. This compound exemplifies how structural diversity can be harnessed to address unmet medical needs.

1807259-61-5 (Ethyl 4-cyano-2-ethyl-3-methoxybenzoate) 関連製品

- 1214372-33-4(3'-Difluoromethoxy-2'-fluoroacetophenone)

- 2228621-53-0(3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid)

- 1227511-91-2(6-Fluoro-2-(3-fluorophenyl)pyridine-3-methanol)

- 333430-83-4(2-(difluoromethoxy)benzohydrazide)

- 2022779-64-0(benzyl N-(4-ethyl-2-oxohexyl)carbamate)

- 863445-40-3(N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-(3-methylphenyl)acetamide)

- 899948-67-5(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)

- 1357354-20-1((2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol)

- 92829-34-0(4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone)

- 99840-54-7(5,5'-Dimethyldipyrromethane)